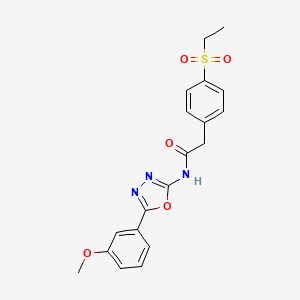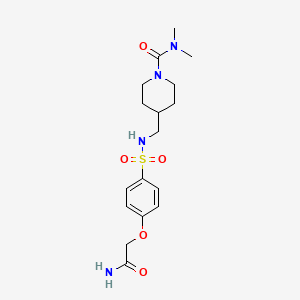
2-amino-5-chloro-N-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-amino-5-chloro-N-ethylbenzamide is a derivative of benzamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including chlorination, oxidation, and ammonolysis, as seen in the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide . The optimization of reaction conditions such as temperature and reagent ratios is crucial for achieving high yields and purity. Similar strategies could be applied to the synthesis of this compound, with adjustments made for the specific substituents on the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and the bond lengths and angles were compared with DFT values . Such analyses provide detailed insights into the geometry and electronic structure of the molecules, which are essential for understanding their reactivity and interactions with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, which can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves the reduction of nitro groups to amines or hydroxylamines, which significantly affects the compound's cytotoxicity . The presence of chlorine and amino groups in this compound would similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as molar refractivity and polarizability, can be studied through measurements of density and refractive index. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were analyzed in different solutions, revealing the effects of drug concentration on polarizability . These properties are important for understanding the interaction of the compound with its environment, which is relevant for its solubility, stability, and biological activity.
Scientific Research Applications
1. Polarizability and Refractivity Studies
- Molar Refraction and Polarizability : A study investigated the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, which is structurally similar to 2-amino-5-chloro-N-ethylbenzamide. The research focused on its density and refractive index measurements, leading to insights into its molar refractivity and polarizability (Sawale et al., 2016).
2. Thermal Stability Analysis
- Thermal Stability Research : The thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, closely related to this compound, was analyzed using dynamic DSC curves. The study provided valuable data on activation energy and decomposition temperature, essential for understanding the thermal behavior of similar compounds (Cong & Cheng, 2021).
3. Solubility and Viscosity Measurements
- Metoclopramide Aqueous Solutions : Another structurally similar compound, metoclopramide, was studied for its density, viscosity, and refractive index in solutions with amino acids. The findings provide insights into the solubility and interaction dynamics of related benzamide derivatives (Sawale, Deosarkar & Kalyankar, 2015).
4. Chemical Synthesis and Analysis
- Regioselective Synthesis and Analysis : Research on N-arylbenzamidrazones, which share a benzamide moiety with this compound, focused on their synthesis and structural analysis using NMR and X-ray techniques. This study provides a template for the synthesis and analysis of related benzamide derivatives (Aly et al., 2017).
5. Pharmaceutical Applications
- Potential Anticancer Agents : A study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar structure, provided insights into its synthesis and evaluation as a potential anticancer agent. This research is relevant for understanding the pharmaceutical applications of similar benzamide derivatives (Gad et al., 2020).
6. Environmental Applications
- Adsorbent Material for Water Treatment : A study developed a novel adsorbent based on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide for the removal of Ni(II) from aqueous solutions. This research indicates the potential environmental application of benzamide derivatives in water treatment processes (Rahman & Nasir, 2019).
7. Kinetic Studies and Drug Synthesis
- Flow and Microwave Approach in Drug Synthesis : Research demonstrated the synthesis of protein kinase inhibitors using a hybrid flow and microwave approach, involving benzamide derivatives. This methodology can be adapted for synthesizing related compounds efficiently (Russell et al., 2015).
8. Bactericidal Agent Research
- Bactericidal Activity Against MRSA : A series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, similar in structure, were evaluated for their bactericidal activity against MRSA. This research informs the potential use of benzamide derivatives as bactericidal agents (Zadrazilova et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
properties
IUPAC Name |
2-amino-5-chloro-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFGPMXGLYPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)
![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)



![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B3016105.png)


